1-(2-Chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-[1,2,4]triazole
Overview
Description
1,2,4-Triazole compounds are a type of heterocyclic compounds. They are cyclic compounds with at least two different elements as atom of ring members . Triazoles contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
1,2,4-Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This allows for the construction of diverse novel bioactive molecules . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
Triazoles are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 . They exist in two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole compounds can vary widely depending on their specific structure and the substituents they carry .Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “1-(2-Chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-[1,2,4]triazole” is not available, it’s important to note that triazole compounds can have adverse events such as hepatotoxicity and hormonal problems . Therefore, careful revision of the azole family is needed to obtain higher efficacy with minimum side effects .
Future Directions
The future of triazole research is promising, with a broad range of therapeutic applications across scientific disciplines . There is an ongoing race among scientists to develop novel medicines using triazole compounds . The urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens is one of the driving forces behind this research .
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-isothiocyanato-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN4S/c11-8-2-1-3-9(12)7(8)4-16-5-13-10(15-16)14-6-17/h1-3,5H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVCTYCNCJXIDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=NC(=N2)N=C=S)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101153241 | |
Record name | 1-[(2-Chloro-6-fluorophenyl)methyl]-3-isothiocyanato-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101153241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-fluoro-benzyl)-3-isothiocyanato-1H-[1,2,4]triazole | |
CAS RN |
832739-26-1 | |
Record name | 1-[(2-Chloro-6-fluorophenyl)methyl]-3-isothiocyanato-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832739-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Chloro-6-fluorophenyl)methyl]-3-isothiocyanato-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101153241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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